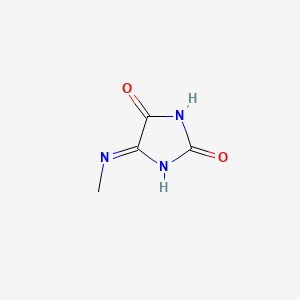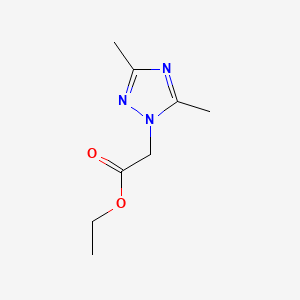
2'-Chloro-6'-methylbiphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2’-Chloro-6’-methylbiphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H11ClO2 . It has a molecular weight of 246.69 g/mol . The compound is also known by other names such as “3-(2-chloro-6-methylphenyl)benzoic acid” and "2-Chloro-6-methylbiphenyl-3-carboxylic acid" .
Molecular Structure Analysis
The InChI string of “2’-Chloro-6’-methylbiphenyl-3-carboxylic acid” isInChI=1S/C14H11ClO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) . The compound has a canonical SMILES representation of CC1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)C(=O)O . Physical And Chemical Properties Analysis
“2’-Chloro-6’-methylbiphenyl-3-carboxylic acid” has several computed properties . It has a XLogP3-AA value of 4.1, indicating its lipophilicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors. Its topological polar surface area is 37.3 Ų, and it has a rotatable bond count of 2 .Applications De Recherche Scientifique
Liquid-Liquid Extraction (LLE) of Carboxylic Acids
Carboxylic acids are pivotal in the production of bio-based plastics, leading to increased interest in their efficient recovery from aqueous streams. The review by Sprakel and Schuur (2019) highlights advancements in solvent development for the LLE of carboxylic acids, focusing on the introduction of new solvents like ionic liquids and improvements in traditional solvents. This research underlines the importance of solvent selection and regeneration strategies in optimizing the LLE process, crucial for economic and environmental considerations in industrial applications (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) review the impact of carboxylic acids on engineered microbes used in fermentative production, a key concern in biotechnological applications. The study discusses how carboxylic acids, despite their potential as biorenewable chemicals, can inhibit microbial growth at concentrations below desired yields. Understanding the mechanisms of this inhibition is crucial for developing strategies to engineer more robust microbial strains, enhancing the efficiency of bioproduction processes (Jarboe et al., 2013).
Anticancer Properties of Cinnamic Acid Derivatives
The review by De, Baltas, and Bedos-Belval (2011) focuses on the medicinal research of cinnamic acid derivatives, highlighting their potential as antitumor agents. This review underscores the significance of structural modifications of cinnamic acid to develop compounds with enhanced antitumor efficacy, reflecting the broader potential of carboxylic acid derivatives in pharmaceutical research (De, Baltas, & Bedos-Belval, 2011).
Environmental Impact and Toxicity of Herbicides
Zuanazzi, Ghisi, and Oliveira (2020) provide a scientometric review of the toxicity of the 2,4-D herbicide, a carboxylic acid derivative. This study highlights the environmental and health implications of widespread herbicide use, emphasizing the need for research focused on molecular biology, exposure assessment, and pesticide degradation. Such studies are crucial for developing safer agricultural practices and mitigating the environmental impact of chemical pollutants (Zuanazzi, Ghisi, & Oliveira, 2020).
Propriétés
IUPAC Name |
3-(2-chloro-6-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYVLGDWTGENRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681779 |
Source


|
| Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-6'-methylbiphenyl-3-carboxylic acid | |
CAS RN |
1215206-66-8 |
Source


|
| Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)



